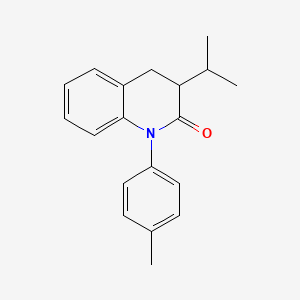
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
The synthesis of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl and propan-2-yl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
化学反应分析
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives, which are often explored for their pharmacological properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving inflammation and microbial infections.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
When compared to other quinolinone derivatives, 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-2(1H)-one: This compound differs by the presence of a double bond in the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-4(1H)-one: This derivative has a different substitution pattern on the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-4(1H)-one: Similar to the first compound but with a different position of the double bond.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the importance of this compound in scientific research.
属性
CAS 编号 |
792122-75-9 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-propan-2-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-13(2)17-12-15-6-4-5-7-18(15)20(19(17)21)16-10-8-14(3)9-11-16/h4-11,13,17H,12H2,1-3H3 |
InChI 键 |
ZHVMSTFALHMASL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3CC(C2=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


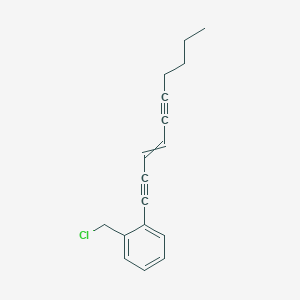
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
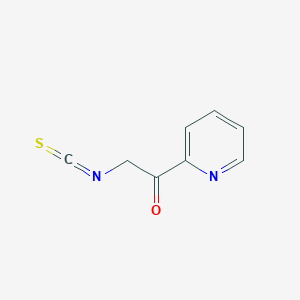
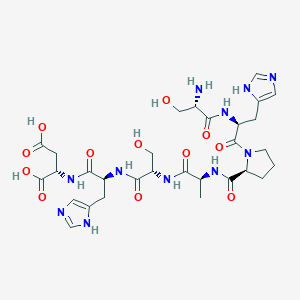
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
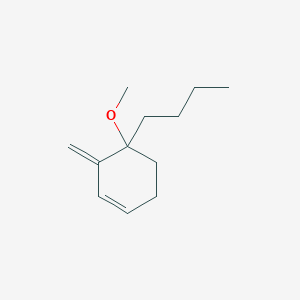
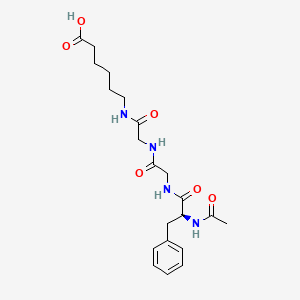
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
